molecular formula C10H9NO3 B2985118 3-Amino-7-methoxy-4H-chromen-4-one CAS No. 64915-37-3

3-Amino-7-methoxy-4H-chromen-4-one

Cat. No.: B2985118
CAS No.: 64915-37-3
M. Wt: 191.186
InChI Key: OGHLYDLAKNGYQK-UHFFFAOYSA-N
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Description

3-Amino-7-methoxy-4H-chromen-4-one (CAS 64915-37-3) is a chromenone derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Structurally, it features a chromen-4-one core substituted with an amino group at position 3 and a methoxy group at position 7 (Figure 1). This compound is primarily utilized as a laboratory chemical and in the synthesis of specialized organic compounds .

Properties

IUPAC Name

3-amino-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHLYDLAKNGYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Based on the search results, here is information regarding the applications of chromene derivatives, particularly focusing on "3-Amino-7-methoxy-4H-chromen-4-one":

While a direct and comprehensive study on the applications of "this compound" specifically is not available in the search results, related compounds and derivatives provide insight into potential applications.

Chromene Compounds and their applications

General Applications:

  • Chromene and chromanone derivatives are important heterocyclic compounds with a wide range of biological and pharmaceutical activities . They serve as essential building blocks in medicinal chemistry .

Specific Applications and Activities:

  • Anticancer Agents: 4H-Chromene-based compounds have demonstrated potential in selectively killing multi-drug resistant cancer cells . For example, compounds like CXL017, CXL035, and CXL055 exhibit unique anticancer properties . Structural modifications at the 3rd, 4th, and 6th positions of the chromene core can significantly impact their cytotoxic potency .
  • Anti-inflammatory Activity: Certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis (agarwood) have shown anti-inflammatory activity. These compounds can inhibit NF-κB activation and suppress LPS-induced NO production in RAW 264.7 macrophages .
  • Antibacterial Activity: Novel chromene sulfonamide hybrids have been synthesized and evaluated for antibacterial activity .
  • Biological Activities: Chromenones, which have a chroman core with a ketone functional group at the 4th position, have been explored for anti-inflammatory, anti-cancer, and anti-microbial properties.

Potential Applications of this compound (Based on Analogs):

Given the properties of related chromene derivatives, this compound may have potential in:

  • Medicinal Chemistry: As a building block for synthesizing compounds with various biological activities .
  • Anticancer Research: The amino and methoxy substitutions on the chromenone core might contribute to anticancer activity, potentially targeting drug-resistant cancer cells .
  • Anti-inflammatory Applications: Similar to other chromene derivatives, it may possess anti-inflammatory properties .
  • Enzyme Inhibition and Receptor Targeting: The methoxy group at the 7th position could influence the compound's interaction with biological targets.

Structural Activity Relationships (SAR):

  • The presence of specific functional groups such as methoxy, amino, and cyano groups on the chromene moiety can significantly impact biological activity . For instance, halogenations at the 3rd position of 4-aryl-4H-chromenes can intensify antitumor potency .

Comparison with Similar Compounds

Comparison with Similar Chromenone Derivatives

Chromenone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 3-Amino-7-methoxy-4H-chromen-4-one with structurally related compounds.

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Safety Profile References
This compound C₁₀H₉NO₃ 3-NH₂, 7-OCH₃ Lab reagent, synthetic intermediate H302, H315, H319, H335
4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride C₁₁H₁₃ClNO₃ 4-CH₂NH₂·HCl, 7-OCH₃ Intermediate in organic synthesis Limited toxicity data
7-Ethoxy-3-phenyl-4H-chromen-4-one C₁₇H₁₄O₃ 7-OCH₂CH₃, 3-C₆H₅ Potential pharmaceutical applications Skin/eye irritation precautions
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one monohydrate C₁₅H₁₇NO₅·H₂O 4-NH₂, 8-O(C₅H₉), 7-OCH₃ Anti-inflammatory drug intermediate No acute toxicity data reported
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one C₁₆H₁₂O₆ 7-OH, 2-(3-OCH₃-4-OH-C₆H₃) Flavonoid with antioxidant activity No hazard classification available

Key Comparisons:

Structural Variations and Reactivity: Amino vs. Aminomethyl Groups: The presence of a primary amino group (3-NH₂) in this compound enhances its nucleophilicity compared to 4-aminomethyl derivatives, which feature a protonated amine (CH₂NH₂·HCl) . Methoxy vs. Ethoxy Substituents: 7-Ethoxy-3-phenyl-4H-chromen-4-one has a bulkier ethoxy group, which may influence solubility and metabolic stability compared to the smaller methoxy group in this compound .

Flavonoid Activity: Derivatives like 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one belong to the flavonoid class, exhibiting antioxidant properties absent in non-phenolic chromenones .

Safety and Handling: Toxicity: this compound has a well-documented hazard profile (oral, dermal, and respiratory risks), whereas cyclopentyloxy and flavonoid derivatives lack comprehensive toxicity data . Synthesis Risks: The synthesis of 4-aminomethyl-7-methoxy-chromen-2-one hydrochloride involves concentrated HCl and reflux conditions, posing additional handling challenges compared to milder synthetic routes for other derivatives .

Research Findings and Data Gaps

  • Synthetic Challenges: Derivatives with bulky substituents (e.g., cyclopentyloxy) require multi-step synthesis and specialized purification techniques, unlike simpler methoxy/amino-substituted chromenones .
  • Data Limitations: Toxicity and environmental impact data are sparse for most chromenone derivatives, highlighting the need for further studies .

Biological Activity

3-Amino-7-methoxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{N}\text{O}_{3}

This compound features a methoxy group at position 7 and an amino group at position 3 of the chromone ring, which are critical for its biological activity.

Biological Activities

1. Antioxidant Activity

Research has indicated that chromone derivatives, including this compound, exhibit significant antioxidant properties. These activities are primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, thereby neutralizing free radicals .

2. Inhibition of Monoamine Oxidase (MAO)

A pivotal study highlighted the compound's inhibitory effects on MAO-B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the chromone ring significantly influence MAO-B inhibitory potency. For instance, compounds with methoxy substitutions demonstrated enhanced binding affinity and selectivity towards MAO-B compared to their unsubstituted counterparts .

CompoundIC50 (µM)Notes
This compound31.5Moderate MAO-B inhibition
Derivative with additional methyl groups2.28High MAO-B inhibition

3. Anti-Cancer Properties

The anti-cancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, particularly in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

The biological effects of this compound can be attributed to its interactions with various molecular targets:

1. Enzyme Inhibition

The compound acts as an inhibitor for enzymes involved in neurotransmitter metabolism and cancer progression. By binding to active sites, it modulates enzymatic activity, which is crucial for therapeutic applications .

2. Receptor Interaction

Research indicates that this compound may also interact with specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Case Studies

Case Study 1: MAO-B Inhibition

A study conducted on a series of chromone derivatives demonstrated that introducing a methoxy group at position 7 significantly improved MAO-B inhibitory activity. The highest potency was observed in a derivative with two methyl groups at the amine nitrogen, showcasing the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity

In vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in reduced tumor growth rates compared to control groups. Flow cytometry analyses confirmed increased apoptotic cell populations following treatment, indicating its potential as a chemotherapeutic agent .

Q & A

Q. Key Characterization Steps :

  • FTIR : Confirm carbonyl (C=O) stretch at ~1647 cm⁻¹ and NH₂ vibrations at ~3479 cm⁻¹ .
  • NMR : Look for characteristic signals: δ 6.34 ppm (H-5, d, J = 6 Hz) in 1H^1H NMR and δ 177.6 ppm (C=O) in 13C^{13}C NMR .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 191.18 for [M+H]⁺) .

Basic: How should researchers handle and store this compound to ensure safety?

Answer:

  • Handling Precautions :
    • Use fume hoods to avoid inhalation of dust (GHS H335) and wear nitrile gloves to prevent skin irritation (GHS H315) .
    • Avoid contact with eyes; rinse immediately with water for 15 minutes if exposure occurs .
  • Storage Conditions :
    • Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation .
    • Keep away from strong acids/bases to avoid decomposition .

Q. Safety Table :

HazardPrecautionary Measure
Acute oral toxicity (Category 4)Use lab coats and avoid ingestion
Respiratory tract irritation (H335)Work in well-ventilated areas
Skin irritation (H315)Wear chemical-resistant gloves

Advanced: What strategies resolve discrepancies between experimental and computational spectroscopic data?

Answer:

  • NMR Data Validation :
    • Compare experimental 1H^1H and 13C^{13}C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify electronic effects or conformational anomalies .
    • Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to eliminate solvent-induced shifts .
  • Impurity Analysis :
    • Perform HPLC-MS to detect byproducts (e.g., demethylated derivatives) that may cause unexpected peaks .
  • Dynamic Effects :
    • Variable-temperature NMR to assess rotational barriers of substituents (e.g., methoxy groups) .

Advanced: How can crystallographic data be refined for twinned or disordered structures?

Answer:

  • Twin Refinement :
    • Use SHELXL’s TWIN and BASF commands to model twinning ratios and refine against high-resolution data (≤ 1.0 Å) .
    • Apply HKLF 5 format for processing twinned data .
  • Disorder Modeling :
    • Split occupancy atoms (e.g., methoxy groups) using PART and FREE instructions in SHELXL .
    • Validate with residual density maps (e.g., check for peaks > 0.5 eÅ⁻³) .

Q. Example Workflow :

Data collection with Bruker D8 Venture (Mo Kα radiation).

Solve via SHELXT (intrinsic phasing) .

Refine with SHELXL using restraints for disordered regions .

Advanced: How to assess the toxicological profile with limited existing data?

Answer:

  • In Silico Prediction :
    • Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity (LD₅₀) and mutagenicity based on structural analogs .
  • In Vitro Assays :
    • Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK293) .
  • Structural Analogues :
    • Compare with 7-amino-4-methylcoumarin (CAS 26093-31-2), which has established cytotoxicity data .

Advanced: How to evaluate environmental impact without ecological data?

Answer:

  • Biodegradation Screening :
    • Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge .
  • QSAR for Bioaccumulation :
    • Estimate log P (e.g., 2.1 for this compound) to predict bioaccumulation potential .
  • Photodegradation Studies :
    • Expose to UV light (λ = 254 nm) and monitor decomposition via LC-MS .

Advanced: How to validate electronic effects of substituents on the chromenone core?

Answer:

  • Spectroscopic Probes :
    • UV-Vis: Compare λmax shifts (e.g., 320–350 nm for amino vs. methoxy derivatives) .
  • Electrochemical Analysis :
    • Cyclic voltammetry to measure redox potentials of the amino group (–0.5 V to –0.8 V vs. Ag/AgCl) .
  • Computational Modeling :
    • NBO analysis to quantify charge distribution and resonance stabilization .

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